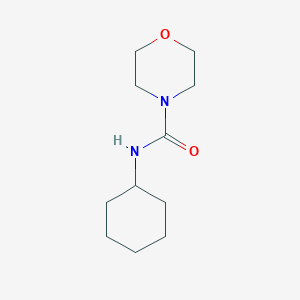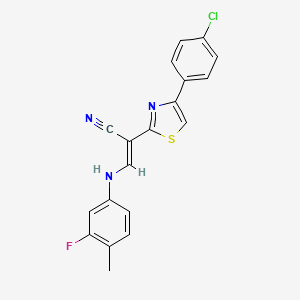
2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C9H16BrNO2 and a molecular weight of 250.14 g/mol. This compound is characterized by the presence of a bromine atom, a pyrrolidinyl group, and a hydroxypropan-2-yl group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one typically involves the bromination of 1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in an alkaline medium.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can produce a variety of substituted pyrrolidines or other derivatives.
科学研究应用
2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism by which 2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action would need to be determined through experimental studies and molecular modeling.
相似化合物的比较
2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one is structurally similar to other brominated pyrrolidines and ketones. Some similar compounds include:
2-Bromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3,5,5-trimethylcyclohex-2-en-1-one: This compound has a similar bromine atom and hydroxypropan-2-yl group but differs in the presence of a hexafluoro group.
1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone: This compound shares the hydroxypropan-2-yl group but lacks the bromine atom and pyrrolidinyl group.
Uniqueness: The presence of the bromine atom and the pyrrolidinyl group in this compound makes it unique compared to other similar compounds. These structural features contribute to its reactivity and versatility in organic synthesis.
属性
IUPAC Name |
2-bromo-1-[3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,13)7-3-4-11(6-7)8(12)5-10/h7,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQWBXVGWGGQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(C1)C(=O)CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
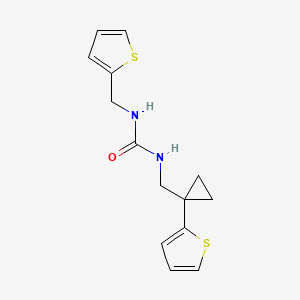
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2935621.png)
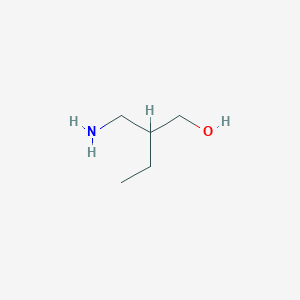
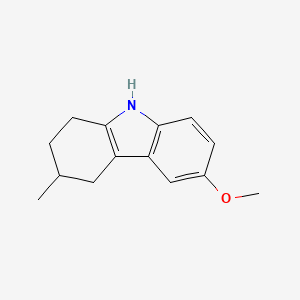
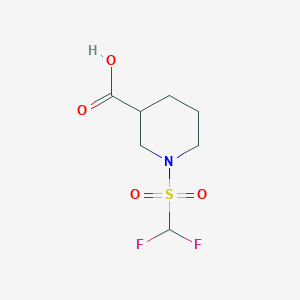
![3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2935627.png)
![N-[4-(benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B2935629.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B2935633.png)
![2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2935634.png)
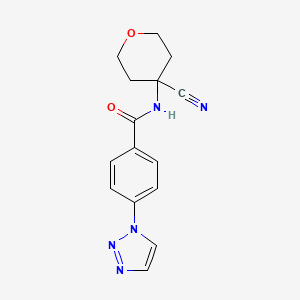
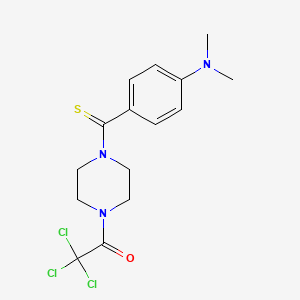
![4-Bromo-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2935639.png)
